Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-
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Overview
Description
“Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-” is a compound that contains a thiophene ring, which is a sulfur-containing aromatic compound . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Efficient syntheses that incorporate thiophene units into different extended conjugation systems are of interest as a result of the prevalence of sulfur-rich aromatics in organic electronics .Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Fluorination of polymer donors is a widely adopted approach to make efficient organic solar cells (OSCs). Herein, four new polymer donors were synthesized by introducing a trifluoromethyl-ester group-substituted thiophene (TEST) unit with different ratios into a typical polymer donor PBDB-TF which resulted in downshifting the highest occupied molecular orbital (HOMO) energy-level to −5.8 eV .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This Feature Article provides an overview of the properties of TFMKs, an in-depth discussion of the methods available for their synthesis, and two illustrative examples of their application as key intermediates in medicinal chemistry .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Trifluoromethyl ethers and thioethers, which are related to “Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-”, are receiving increasing attention due to the peculiar properties of the OCF 3 and SCF 3 groups . They are used in the synthesis of various structures for medicinal and agrochemical applications . The introduction of fluorine as a substituent or of fluorinated groups on various structures has led to remarkable positive emulation in research .
Pharmaceuticals, Agrochemicals, and Materials
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is involved in the trifluoromethylation of carbon-centered radical intermediates . The trifluoromethyl group’s unique properties make it a valuable tool in these fields .
NMR Labeling and Other Applications
The use of CF 3-substituted prolines in NMR labeling and other applications is significant . CF 3 -substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions .
Mechanism of Action
Future Directions
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . This suggests that the future directions of “Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-” could be in these areas.
properties
IUPAC Name |
3-(chloromethyl)-2-(trifluoromethyl)thiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3S/c7-3-4-1-2-11-5(4)6(8,9)10/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXPREOMIXIPCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- |
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